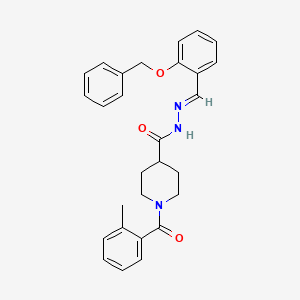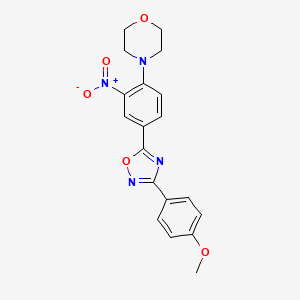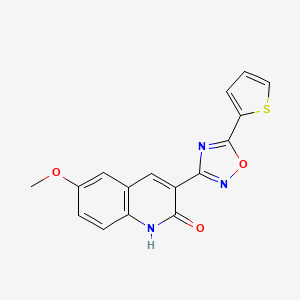
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, also known as MTOQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTOQ is a quinoline derivative that contains an oxadiazole and a thiophene moiety, making it a unique and promising compound for various research applications.
Mecanismo De Acción
The mechanism of action of 6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood, but several studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which could improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and contribute to the development of various diseases. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for use in laboratory experiments, including its high purity and stability, as well as its unique chemical structure and potential therapeutic properties. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and safety precautions should be taken when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its optimization for use in laboratory experiments. Some potential areas of research include:
- Investigating the effects of this compound on other enzymes and signaling pathways involved in disease progression
- Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
- Developing new formulations of this compound that improve its solubility and bioavailability
- Testing the efficacy of this compound in preclinical and clinical trials for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has several unique properties, including its antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising compound for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in laboratory experiments and clinical trials.
Métodos De Síntesis
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized using a multi-step reaction process that involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, followed by cyclization and oxidation reactions. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
6-methoxy-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its antioxidant and anti-inflammatory properties, which make it a promising compound for the development of new therapeutic agents.
Propiedades
IUPAC Name |
6-methoxy-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-21-10-4-5-12-9(7-10)8-11(15(20)17-12)14-18-16(22-19-14)13-3-2-6-23-13/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCSVKUBTTZSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

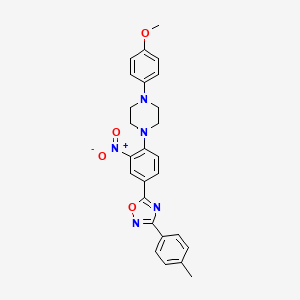



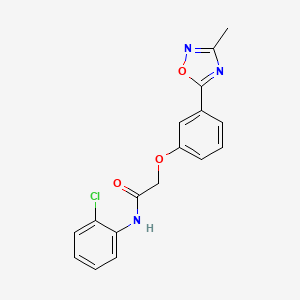
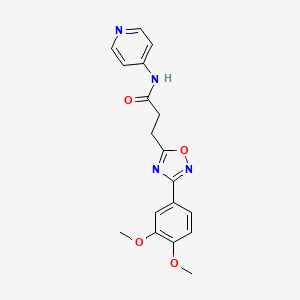


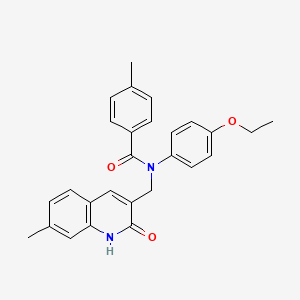
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
